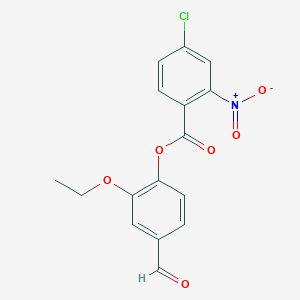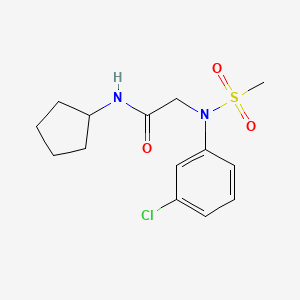
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and bone density loss.
Wirkmechanismus
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide works by binding to the ghrelin receptor, which is located in the hypothalamus of the brain. This binding stimulates the release of GH and IGF-1 from the pituitary gland, leading to increased levels of these hormones in the body. This compound has also been shown to increase appetite, which may contribute to its effects on muscle mass and bone density.
Biochemical and Physiological Effects:
In addition to its effects on GH and IGF-1 levels, this compound has also been shown to have other biochemical and physiological effects. It has been shown to increase lean body mass and decrease fat mass in both young and elderly individuals. This compound has also been shown to improve bone density and reduce the risk of fractures in postmenopausal women.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to increase GH and IGF-1 levels without the need for injections. It is also relatively safe and well-tolerated, with few reported side effects. However, this compound has some limitations for lab experiments, including its relatively short half-life and the need for frequent dosing.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of muscle wasting and sarcopenia in elderly individuals. Another area of interest is its potential use in the treatment of osteoporosis and other bone disorders. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process that involves the reaction of 3-chlorophenyl isocyanate with cyclopentylamine to form the intermediate 3-chlorophenyl-N-cyclopentylurea. The intermediate is then reacted with methylsulfonyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to increase GH and IGF-1 levels in both young and elderly individuals, which can lead to increased muscle mass, bone density, and improved metabolic function. This compound has also been studied for its potential use in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis.
Eigenschaften
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21(19,20)17(13-8-4-5-11(15)9-13)10-14(18)16-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKUXGZTQFVBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
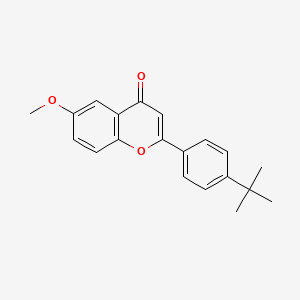
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)

![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
amino]ethanol](/img/structure/B5751820.png)
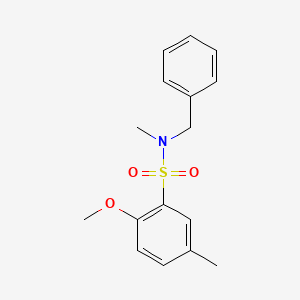
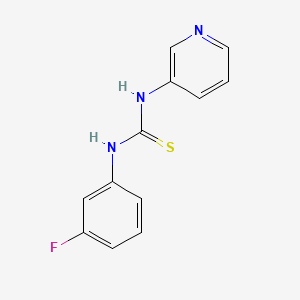
![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)
![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)
